5-Acetoxy-2-chlorobenzoic acid, also known as 2-(Acetyloxy)-5-chlorobenzoic acid, is an aromatic carboxylic acid characterized by the presence of an acetyloxy group and a chlorine atom on the benzene ring. Its molecular formula is CHClO, and it has a molecular weight of approximately 214.60 g/mol. This compound exhibits a density of 1.416 g/cm³ and a boiling point of 348.7°C at 760 mmHg, with a flash point of 164.7°C .
Research indicates that 5-acetoxy-2-chlorobenzoic acid possesses potential biological activities, including:
These biological activities suggest its potential utility in medicinal chemistry and drug development .
The synthesis of 5-acetoxy-2-chlorobenzoic acid typically involves the acetylation of 5-chlorosalicylic acid. The process generally includes:
5-Acetoxy-2-chlorobenzoic acid has various applications across different fields:
Interaction studies involving 5-acetoxy-2-chlorobenzoic acid focus on its reactivity with other compounds and its biological interactions. These studies help elucidate its mechanisms of action and potential side effects when used in medicinal formulations. For instance, research into its interactions with nucleophiles during substitution reactions provides insight into its chemical behavior in biological systems .
Several compounds share structural similarities with 5-acetoxy-2-chlorobenzoic acid, including:
| Compound Name | Key Features |
|---|---|
| 2-(Acetyloxy)benzoic acid | Lacks chlorine; simpler structure |
| 5-Chlorosalicylic acid | Precursor; lacks acetyloxy group |
| 2-(Acetyloxy)-4-chlorobenzoic acid | Structural isomer; different chlorine positioning |
The uniqueness of 5-acetoxy-2-chlorobenzoic acid lies in the specific arrangement of its acetyloxy and chlorine groups on the benzene ring. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds, enhancing its value in research and application contexts .